molecular formula C16H22N2O2 B1494205 Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1494205
M. Wt: 274.36 g/mol
InChI Key: NGAGLLKONFYUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C16H22N2O2. It is known for its unique bicyclic structure, which includes an amino group and a carboxylic acid ester.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2

InChI Key

NGAGLLKONFYUIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester can be compared with similar compounds such as:

The uniqueness of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.

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